molecular formula C8H4BrF3N2 B1395751 4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1256818-71-9

4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1395751
M. Wt: 265.03 g/mol
InChI Key: KGQCJUOLKGWKSW-UHFFFAOYSA-N
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Description

“4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C6H3BrF3N . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a pyridine ring .


Physical And Chemical Properties Analysis

“4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is a liquid at room temperature . It has a molecular weight of 226 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Spectroscopic and Theoretical Studies

  • The spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, a related compound, was performed using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) was applied to optimize the geometric structure, and the non-linear optical (NLO) properties were determined, indicating potential applications in materials science (Vural & Kara, 2017).

Synthetic Methodologies

  • A novel azirine strategy was developed for synthesizing alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, showcasing a method to incorporate the trifluoromethyl group into aminopyrroles, which could be valuable in developing new organic compounds (Khlebnikov et al., 2018).
  • An orthogonal synthetic approach allowed for the creation of nonsymmetrical bisazolyl 2,4,6-trisubstituted pyridines, demonstrating the flexibility of pyridine derivatives as building blocks for complex structures, potentially useful in coordination chemistry and materials science (Ruiz-Crespo et al., 2022).

Applications in Organic Chemistry and Materials Science

  • The displacement of iodine by in situ generated (trifluoromethyl)copper was successfully extended to the pyridine series, leading to 2-(trifluoromethyl)pyridines, demonstrating a method for introducing trifluoromethyl groups into heterocyclic compounds, which could be crucial for developing new materials and organic molecules (Cottet & Schlosser, 2002).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-5-1-2-13-7-4(5)3-6(14-7)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQCJUOLKGWKSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Br)C=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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